molecular formula C22H27NOS2 B011261 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- CAS No. 105247-17-4

2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-

Cat. No. B011261
M. Wt: 385.6 g/mol
InChI Key: FQQRWOWMCBISBN-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to modulate various signaling pathways involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

Studies have demonstrated that 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation, and inhibit the growth of cancer cells. The compound has also been found to have neuroprotective effects and may improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is its versatility. The compound can be easily synthesized and modified, making it an attractive candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the field of material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] involves the reaction of 2-mercaptobenzothiazole with 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions and using high purity reagents.

Scientific Research Applications

2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

105247-17-4

Product Name

2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-

Molecular Formula

C22H27NOS2

Molecular Weight

385.6 g/mol

IUPAC Name

3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C22H27NOS2/c1-21(2,3)15-11-14(12-16(19(15)24)22(4,5)6)13-23-17-9-7-8-10-18(17)26-20(23)25/h7-12,24H,13H2,1-6H3

InChI Key

FQQRWOWMCBISBN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3SC2=S

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3SC2=S

Other CAS RN

105247-17-4

Origin of Product

United States

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